molecular formula C8H4Cl2N2O B1423600 5,7-Dichloro-1,6-naphthyridin-4(1H)-one CAS No. 863785-66-4

5,7-Dichloro-1,6-naphthyridin-4(1H)-one

Cat. No.: B1423600
CAS No.: 863785-66-4
M. Wt: 215.03 g/mol
InChI Key: KFJIDHGCUDTBGV-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,6-naphthyridin-4(1H)-one is a heterocyclic organic compound that belongs to the naphthyridine family This compound is characterized by its two chlorine atoms positioned at the 5 and 7 positions of the naphthyridine ring, and a ketone group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one typically involves the chlorination of 1,6-naphthyridin-4(1H)-one. One common method includes:

    Starting Material: 1,6-naphthyridin-4(1H)-one.

    Chlorination: The compound is subjected to chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1,6-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution Products: Depending on the nucleophile, products can include 5,7-diamino-1,6-naphthyridin-4(1H)-one or 5,7-dimethoxy-1,6-naphthyridin-4(1H)-one.

    Reduction Products: 5,7-Dichloro-1,6-naphthyridin-4-ol.

    Oxidation Products: 5,7-Dichloro-1,6-naphthyridine-4-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 5,7-Dichloro-1,6-naphthyridin-4(1H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents. The presence of chlorine atoms and the ketone group contribute to its biological activity by interacting with specific molecular targets.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its chemical stability and reactivity make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridin-4(1H)-one: Lacks the chlorine atoms, making it less reactive in substitution reactions.

    5,7-Dibromo-1,6-naphthyridin-4(1H)-one: Similar structure but with bromine atoms, which may exhibit different reactivity and biological activity.

    5,7-Dichloroquinoline: A related compound with a quinoline ring instead of a naphthyridine ring, showing different chemical and biological properties.

Uniqueness

5,7-Dichloro-1,6-naphthyridin-4(1H)-one is unique due to the specific positioning of chlorine atoms and the ketone group, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a compound of significant interest.

Properties

IUPAC Name

5,7-dichloro-1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-6-3-4-7(8(10)12-6)5(13)1-2-11-4/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJIDHGCUDTBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC(=C2C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679476
Record name 5,7-Dichloro-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863785-66-4, 1443378-52-6
Record name 5,7-Dichloro-1,6-naphthyridin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863785-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-1,6-naphthyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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